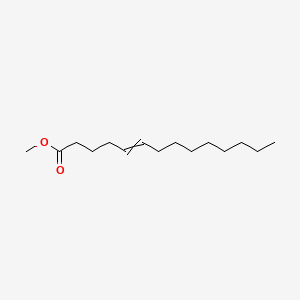

Methyl tetradec-5-enoate

説明

Methyl tetradec-5-enoate is a fatty acid methyl ester (FAME) derived from tetradec-5-enoic acid, featuring a 14-carbon chain with a double bond at the fifth position and a methyl ester group. Its molecular formula is C₁₅H₂₆O₂, distinguishing it from saturated analogs by reduced hydrogen content due to the double bond . This compound is structurally related to both natural and synthetic esters, with applications in biofuels, cosmetics, and organic synthesis.

特性

IUPAC Name |

methyl tetradec-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl tetradec-5-enoate can be synthesized through several methods. One common method involves the esterification of tetradec-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via the Wittig reaction, followed by a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce methyl tetradec-5-enoate .

Industrial Production Methods

Industrial production of methyl tetradec-5-enoate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

Methyl tetradec-5-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate, ozone.

Reduction: Lithium aluminum hydride.

Major Products Formed

Hydrolysis: Tetradec-5-enoic acid, methanol.

Oxidation: Diols, carboxylic acids.

Reduction: Alcohols.

科学的研究の応用

Methyl tetradec-5-enoate has several scientific research applications:

Agricultural Biotechnology: It is used in the production of moth sex pheromones for pest control, providing an alternative to insecticides.

Chemical Ecology: Found in the frontal gland secretions of Neotropical termite soldiers, it plays a role in defense mechanisms.

Entomology: Used as a male attractant for chafers, aiding in pest control by trapping male beetles.

Biomedical Research: Exhibits anti-inflammatory, analgesic, and anti-tumor properties in various animal models.

作用機序

The mechanism of action of methyl tetradec-5-enoate varies depending on its application:

Pest Control: Acts as a pheromone, attracting specific insect species for trapping.

Biomedical Research: The compound interacts with molecular targets involved in inflammation and tumor growth, though the exact pathways are still under investigation.

類似化合物との比較

Structural and Functional Group Comparisons

Physical and Chemical Properties

- Boiling/Melting Points: The Δ⁵ double bond in methyl tetradec-5-enoate reduces intermolecular van der Waals forces compared to saturated methyl tetradecanoate, leading to a lower melting point .

- Reactivity: The Δ⁵ alkene in methyl tetradec-5-enoate is susceptible to oxidation and hydrogenation, unlike saturated analogs . The alkyne in methyl tetradec-2-ynoate undergoes reactions like catalytic hydrogenation to alkanes or nucleophilic additions, distinct from alkene chemistry .

- Spectroscopic Differences: FTIR: Methyl tetradec-5-enoate shows C=O (~1740 cm⁻¹) and C=C (~1650 cm⁻¹) stretches, while methyl tetradec-2-ynoate exhibits a C≡C stretch (~2100 cm⁻¹) . NMR: The Δ⁵ double bond generates characteristic coupling patterns (e.g., vicinal protons at δ 5.3–5.5 ppm), contrasting with saturated esters’ simple alkyl signals .

Research Findings and Analytical Data

- Gas Chromatography (GC): Methyl tetradec-5-enoate elutes earlier than saturated analogs (e.g., methyl tetradecanoate) due to increased volatility from reduced molecular weight .

- Mass Spectrometry (MS): Fragmentation patterns differ; the Δ⁵ double bond in methyl tetradec-5-enoate produces distinct ions (e.g., m/z 55, 83) compared to saturated esters .

- Biological Activity: While diterpene esters (e.g., torulosic acid methyl ester) exhibit antimicrobial properties, methyl tetradec-5-enoate’s bioactivity is less studied but may relate to membrane fluidity modulation .

生物活性

Methyl tetradec-5-enoate, a long-chain unsaturated fatty acid ester, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with methyl tetradec-5-enoate, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Molecular Formula: C15H28O2

Molecular Weight: Approximately 240.39 g/mol

Structure: The compound features a tetradecene chain with a double bond at the fifth carbon position.

Methyl tetradec-5-enoate exhibits several biological activities primarily through its interactions with cellular pathways and molecular targets:

- Fatty Acid Metabolism: As an unsaturated fatty acid, it plays a role in fatty acid metabolism, particularly in mitochondrial β-oxidation processes. This pathway is crucial for energy production and metabolic regulation in cells.

- Cell Mobility Inhibition: Research indicates that methyl tetradec-5-enoate can inhibit cellular mobility, particularly in cancer cell lines such as melanoma. This suggests potential applications in cancer therapy by modulating cell migration and invasion .

Inhibition of Cancer Cell Mobility

A study highlighted the effect of methyl tetradec-5-enoate on melanoma cells, demonstrating that it significantly reduces their migratory capabilities. This property is essential for developing therapeutic strategies against metastatic cancer.

Interaction with Molecular Targets

The compound may interact with specific enzymes or receptors involved in signaling pathways that regulate cell proliferation and migration. However, detailed molecular targets remain to be fully elucidated .

Comparative Analysis

To better understand the unique properties of methyl tetradec-5-enoate, it can be compared with several related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl tetradec-2-enoate | Unsaturated fatty acid ester (C14) | Double bond at position 2; significant bioactivity |

| Ethyl dodecanoate | Saturated fatty acid ester (C12) | Shorter carbon chain; different physical properties |

| Ethyl tetradec-7-enoate | Unsaturated ester (C14) | Double bond at position 7; varied reactivity |

| Ethyl hexadec-9-enoate | Unsaturated ester (C16) | Longer carbon chain influencing physical properties |

Methyl tetradec-5-enoate's unique structural characteristics contribute to its distinct reactivity and biological activities compared to these similar esters.

Case Studies and Applications

-

Cancer Therapeutics:

- A significant body of research has focused on the potential of methyl tetradec-5-enoate as a therapeutic agent in oncology. Its ability to inhibit cell mobility could be harnessed to prevent metastasis in various cancers.

- Biomarker Development:

- Industrial Applications:

Q & A

Q. How should researchers manage and archive raw spectroscopic data for Methyl tetradec-5-enoate to ensure reproducibility?

- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw NMR (FID files), MS (mzXML), and chromatographic data in repositories like Zenodo or Dryad. Include metainstrument parameters, calibration dates, and processing software versions (e.g., MestReNova) .

Key Considerations

- Structural Analysis : SHELX-based refinement () is critical for crystallographic studies but requires validation against spectroscopic data.

- Systematic Reviews : Follow COSMOS-E guidelines () for resolving data contradictions.

- Data Presentation : Align with Extended Essay standards () for clarity and reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。